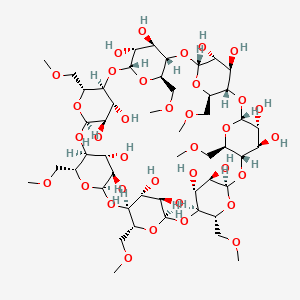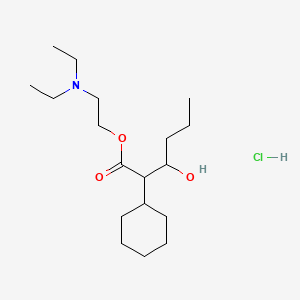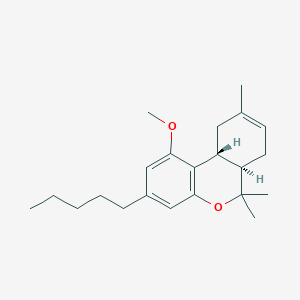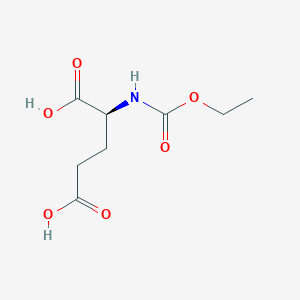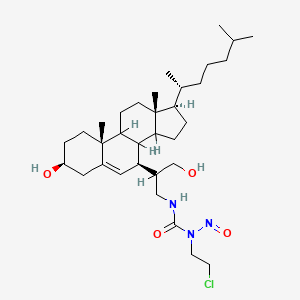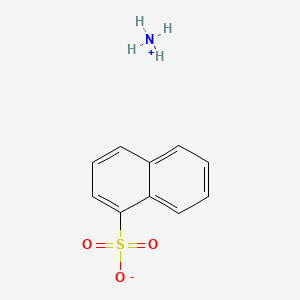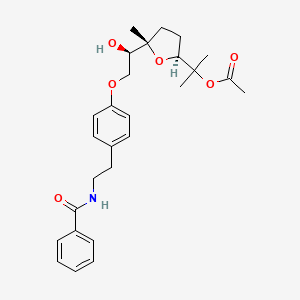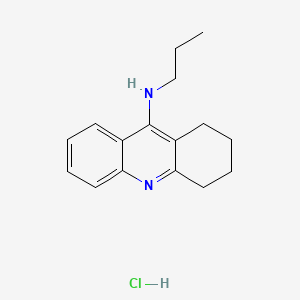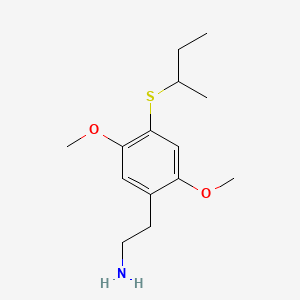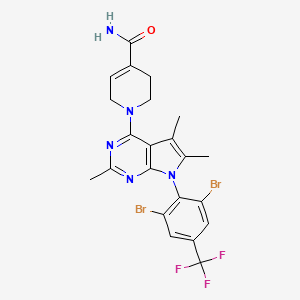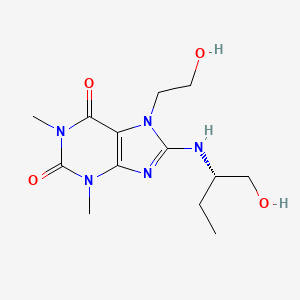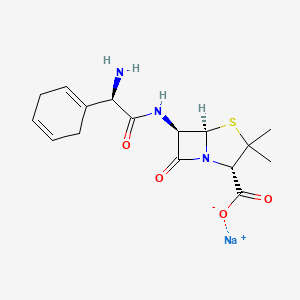
Epicillin monosodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epicillin monosodium is a semisynthetic penicillin derivative belonging to the class of aminopenicillins. It is structurally related to ampicillin and is characterized by its broad-spectrum antibacterial activity. This compound is primarily used in experimental settings and has shown efficacy against a variety of pathogenic bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epicillin monosodium is synthesized from 6-aminopenicillanic acid, a core structure common to all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the desired side chain. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the side chain. The final product is then purified and converted to its monosodium salt form for stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
Epicillin monosodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The amino group in the side chain can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Oxidized forms of the side chain.
Substitution: Modified penicillin derivatives with altered side chains.
Applications De Recherche Scientifique
Epicillin monosodium has been extensively studied for its antibacterial properties. It has shown excellent therapeutic activity against a variety of pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa . Its applications include:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Explored as a potential treatment for bacterial infections.
Industry: Used in the development of new antibacterial agents
Mécanisme D'action
Epicillin monosodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Epicillin monosodium is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Similar antibacterial spectrum but different pharmacokinetic properties.
Amoxicillin: Better oral absorption compared to this compound.
Cyclacillin: Similar structure but different side chain modifications
Similar Compounds
- Ampicillin
- Amoxicillin
- Cyclacillin
- Hetacillin
- Bacampicillin
- Pivampicillin
- Talampicillin
Propriétés
Numéro CAS |
59446-81-0 |
|---|---|
Formule moléculaire |
C16H20N3NaO4S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
Clé InChI |
WQSDWKIPNYFRPW-YWUHCJSESA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)

